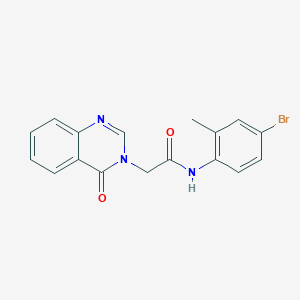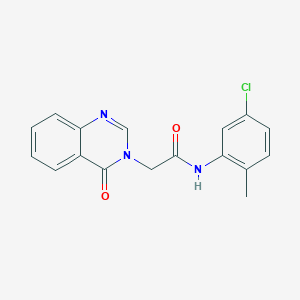![molecular formula C21H21BrN2O4 B277611 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B277611.png)
3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one, also known as BBI608, is a small molecule drug that has been developed as an anti-cancer agent. This compound has been shown to have promising results in preclinical studies and is currently in clinical trials for various types of cancer.
Mechanism Of Action
3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one works by inhibiting the Wnt signaling pathway, which is involved in cancer cell proliferation and differentiation. This compound binds to a protein called Dishevelled, which is involved in the Wnt signaling pathway. By binding to Dishevelled, 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one prevents the activation of downstream proteins involved in cell proliferation and differentiation. 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one also inhibits cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy.
Biochemical and Physiological Effects:
3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has been found to have anti-cancer activity in various preclinical studies. This compound has been shown to inhibit cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy. 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has also been shown to inhibit the Wnt signaling pathway, which is involved in cancer cell proliferation and differentiation. In addition, 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has been found to induce apoptosis, or programmed cell death, in cancer cells.
Advantages And Limitations For Lab Experiments
One advantage of 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one is that it has been shown to have anti-cancer activity in various preclinical studies. This compound has also been found to inhibit cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy. However, one limitation of 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one is that it is still in clinical trials and its safety and efficacy have not been fully established.
Future Directions
There are several future directions for 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one research. One direction is to further investigate the mechanism of action of this compound, particularly its interaction with Dishevelled. Another direction is to explore the potential of 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one as a combination therapy with other anti-cancer agents. Additionally, further preclinical and clinical studies are needed to fully establish the safety and efficacy of 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one as an anti-cancer agent.
Synthesis Methods
3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one can be synthesized by a multi-step process involving the reaction of various intermediates. The first step involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate to form 4-bromo-α,β-unsaturated ketone. This intermediate is then reacted with morpholine and formaldehyde to obtain 3-(morpholin-4-ylmethyl)-3-oxopropyl-4-bromo-1H-indole-2-carboxylate. The final step involves the reaction of this intermediate with hydroxylamine hydrochloride and sodium acetate to obtain 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one.
Scientific Research Applications
3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has been shown to have anti-cancer activity in various preclinical studies. This compound has been found to inhibit cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy. 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has also been shown to inhibit the Wnt signaling pathway, which is involved in cancer cell proliferation and differentiation. In addition, 3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one has been found to induce apoptosis, or programmed cell death, in cancer cells.
properties
Product Name |
3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one |
|---|---|
Molecular Formula |
C21H21BrN2O4 |
Molecular Weight |
445.3 g/mol |
IUPAC Name |
3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(morpholin-4-ylmethyl)indol-2-one |
InChI |
InChI=1S/C21H21BrN2O4/c22-16-7-5-15(6-8-16)19(25)13-21(27)17-3-1-2-4-18(17)24(20(21)26)14-23-9-11-28-12-10-23/h1-8,27H,9-14H2 |
InChI Key |
OPSGJKAMHLCCGJ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=C(C=C4)Br)O |
Canonical SMILES |
C1COCCN1CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=C(C=C4)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277532.png)





![ethyl 4,5-dimethyl-2-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}thiophene-3-carboxylate](/img/structure/B277547.png)




![2-[4-(1,1-Dioxido-1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl 2-furoate](/img/structure/B277560.png)
